molecular formula C12H10Cl2N2OS B2928348 1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone CAS No. 439112-06-8

1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone

Cat. No.: B2928348
CAS No.: 439112-06-8
M. Wt: 301.19
InChI Key: IQJRXXREZSVCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone is a thiazole-based organic compound featuring a 2,3-dichloroaniline substituent at the 2-position of the thiazole ring and a methyl group at the 4-position. The acetyl group (1-ethanone) at the 5-position enhances its structural versatility for biological interactions.

For example, similar compounds are synthesized via reactions of hydrazinyl-thiazoles with aldehydes or via coupling of thiazole intermediates with halogenated aryl amines under mild heating .

Properties

IUPAC Name

1-[2-(2,3-dichloroanilino)-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS/c1-6-11(7(2)17)18-12(15-6)16-9-5-3-4-8(13)10(9)14/h3-5H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJRXXREZSVCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=C(C(=CC=C2)Cl)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone typically involves the reaction of 2,3-dichloroaniline with 4-methyl-1,3-thiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloroanilino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Halogen Substitution: The 2,3-dichloroanilino group in the target compound may enhance lipophilicity (higher XLogP3) compared to mono-chlorinated analogues (e.g., 4-chlorophenyl derivative in ).

DNA Gyrase B Inhibition

Molecular dynamics simulations of hybrid chalcone-thiazole derivatives revealed the following IC₅₀ values for DNA gyrase B inhibition:

Compound ID Structure IC₅₀ (nM) Binding Affinity (pKd)
15 (Training) (2E)-3-(2,3-dichlorophenyl)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one 61.2 7.21
16 (Training) (2E)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]-3-phenylprop-2-en-1-one 36.8 7.43

The dichlorophenyl substituent in Compound 15 (structurally closest to the target compound) shows moderate inhibition, while the phenyl derivative (Compound 16) exhibits higher potency, suggesting steric and electronic effects influence activity .

Antimicrobial and Anticancer Potential

  • The compound [1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone (CAS 339022-36-5) demonstrates broad-spectrum biological activity, including anticancer and antibacterial effects .
  • Derivatives like 1-[2-(4-ethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone (CAS 71047-51-3) are reported in antimicrobial screening pipelines .

Biological Activity

1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H11Cl2N3OS
  • Molecular Weight : 316.206 g/mol
  • CAS Number : 946387-05-9

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes by binding to their active sites, disrupting normal biochemical processes.
  • DNA Interaction : The compound may intercalate into DNA, impacting replication and transcription.
  • Cell Membrane Disruption : It can integrate into cell membranes, altering their permeability and function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effective inhibition against a range of bacteria and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

Anticancer Activity

The compound has demonstrated promising anticancer effects in various cell lines. Notably, it exhibits cytotoxicity against human cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colorectal carcinoma).

Cell LineIC50 (µM)Reference
A4311.98
HT291.61
Jurkat<2.00

Study on Antitumor Activity

A study published in MDPI reported that thiazole derivatives including our compound displayed significant antitumor activity by inducing apoptosis in cancer cells. The structure–activity relationship (SAR) analysis indicated that the presence of electron-donating groups enhanced the cytotoxic effects.

Study on Enzyme Inhibition

Another investigation assessed the inhibition of acetylcholinesterase (AChE) by the compound. Results showed a potent inhibition profile, suggesting potential applications in treating neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.